Threo-DL-Phenylserine is an amino acid derivative that serves as a chiral building block in organic synthesis and has implications in medicinal chemistry. It is a stereoisomer of phenylserine, characterized by its specific spatial arrangement of atoms. This compound exists in two enantiomeric forms: D-threo and L-threo, which differ in the orientation of the hydroxyl group and the amino group around the carbon chain. Threo-DL-Phenylserine is particularly noted for its role in various biochemical pathways and its potential therapeutic applications.
Threo-DL-Phenylserine exhibits several biological activities:
Threo-DL-Phenylserine can be synthesized through various methods:
Threo-DL-Phenylserine has several applications:
Interaction studies involving threo-DL-phenylserine focus on its binding affinities and effects on various receptors:
Several compounds share structural similarity with threo-DL-phenylserine, each exhibiting unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Erythro-DL-Phenylserine | Stereoisomer | Different spatial arrangement affects biological activity |
| D-Serine | Amino Acid | Plays a significant role in NMDA receptor modulation |
| L-Threonine | Amino Acid | Precursor to threo-DL-phenylserine; involved in protein synthesis |
| D-Allo-Threonine | Stereoisomer | Less active than threo forms; different metabolic pathways |
| L-Allo-Threonine | Stereoisomer | Similar but distinct from threo forms; different biological roles |
Threo-DL-phenylserine's unique configuration allows it to interact differently with enzymes and receptors compared to these similar compounds, highlighting its distinct biological significance and potential therapeutic applications.
Chemical synthesis of Threo-DL-Phenyserine encompasses several sophisticated methodologies that have been developed to achieve high stereoselectivity and optical purity. The compound, systematically known as 2-amino-3-hydroxy-3-phenylpropanoic acid in its threo configuration, presents unique synthetic challenges due to its multiple stereogenic centers and the need for precise control over absolute configuration [1].
Optical resolution through preferential crystallization represents one of the most established approaches for obtaining enantiomerically pure Threo-DL-Phenyserine. This methodology exploits the differential crystallization behavior of racemic mixtures under carefully controlled conditions [1].
The racemic structure of (2RS,3SR)-Threo-DL-Phenyserine hydrochloride exhibits distinctive crystallization properties that enable effective optical resolution. Detailed structural analysis based on melting point determination, solubility studies, and infrared spectroscopy reveals that the compound exists as a conglomerate at room temperature, although it forms a racemic compound at elevated temperatures [1].
The replacing crystallization technique employs optically active co-solutes to achieve selective crystallization of individual enantiomers. When L-phenylalanine methyl ester hydrochloride is utilized as the optically active co-solute, (2R,3S)-Threo-DL-Phenyserine hydrochloride preferentially crystallizes from supersaturated racemic solutions [1]. Conversely, the use of D-phenylalanine methyl ester hydrochloride as the co-solute facilitates the selective crystallization of (2S,3R)-Threo-DL-Phenyserine hydrochloride with optical purities reaching 95% [1].
Table 1: Optical Resolution Methods for Threo-DL-Phenyserine
| Method | Product Configuration | Optical Purity (%) | Conditions |
|---|---|---|---|
| Replacing Crystallization with L-Phenylalanine methyl ester HCl | (2R,3S)-threo-phenylserine HCl | 95 | Supersaturated racemic solution |
| Replacing Crystallization with D-Phenylalanine methyl ester HCl | (2S,3R)-threo-phenylserine HCl | 95 | Supersaturated racemic solution |
| Preferential Crystallization (2R,3S) | (2R,3S)-threo-phenylserine HCl | 90-92 | Room temperature crystallization |
| Preferential Crystallization (2S,3R) | (2S,3R)-threo-phenylserine HCl | 90-92 | Room temperature crystallization |
| Recrystallization from 1-propanol | Optically pure enantiomers | >99 | Triethylamine in methanol treatment |
Preferential crystallization without co-solutes has also demonstrated success in achieving optical resolution. This approach enables the successive isolation of both (2R,3S)- and (2S,3R)-Threo-DL-Phenyserine hydrochloride with optical purities ranging from 90-92% [1]. The purified enantiomers obtained through recrystallization from 1-propanol can be further processed using triethylamine in methanol to yield optically pure (2R,3S)- and (2S,3R)-Threo-DL-Phenyserine [1].
Enantioselective catalysis and chiral auxiliary methodologies provide powerful alternatives for the asymmetric synthesis of Threo-DL-Phenyserine. These approaches offer advantages in terms of atom economy and synthetic efficiency compared to resolution methods [2] [3].
Chiral auxiliary approaches utilizing diisopine camphenyl boron chloride have been successfully applied to the asymmetric synthesis of (2S,3R)-p-methylsulfonyl phenylserine ethyl ester derivatives. The asymmetric reduction of ketone carbonyl compounds using this chiral reagent proceeds under mild conditions, typically at 0°C under inert atmosphere protection [4]. The methodology achieves high optical purity and represents a versatile route for accessing various phenylserine analogs with defined stereochemistry [4].
Table 2: Chiral Auxiliary Approaches
| Auxiliary Type | Target Compound | Selectivity | Reaction Conditions |
|---|---|---|---|
| Diisopine camphenyl boron chloride | (2S,3R)-p-methylsulfonyl phenylserine ethyl ester | High optical purity | Asymmetric reduction at 0°C |
| N-sulfinyl ketimine | Phenylserine derivatives | High diastereoselectivity | Strecker reaction |
| Chiral phosphoric acids | β-hydroxy α-amino acids | Enantioselective | Organocatalytic conditions |
| Evans auxiliaries | Various phenylserine analogs | Diastereoselective | Various conditions |
Organocatalytic strategies employing chiral phosphoric acids have emerged as environmentally friendly alternatives for enantioselective synthesis. These metal-free catalytic systems enable the asymmetric reduction of carbon-nitrogen double bonds and other transformations relevant to β-hydroxy-α-amino acid synthesis [5]. The methodology offers advantages in terms of reduced toxicity and improved sustainability compared to traditional metal-based catalytic systems [5].
Enzymatic and biocatalytic approaches to Threo-DL-Phenyserine synthesis have gained significant attention due to their inherent selectivity, mild reaction conditions, and environmental compatibility. These methodologies leverage the catalytic power of enzymes to achieve transformations that are challenging to accomplish using conventional chemical methods [6] [7].
L-Threonine transaldolase-mediated synthesis represents a breakthrough approach for the selective production of β-hydroxy-α-amino acids, including Threo-DL-Phenyserine. These pyridoxal-5'-phosphate dependent enzymes catalyze the transaldolation reaction between L-threonine and aldehydes to generate β-hydroxy-α-amino acids with high diastereoselectivity [6] [7].
The enzyme ObiH from Pseudomonas fluorescens has demonstrated exceptional catalytic efficiency for the synthesis of L-threo-phenylserine. Under optimized conditions using whole cell biocatalysis, ObiH achieves conversions of 88-91% with diastereomeric excess values of 82-87% and enantiomeric excess exceeding 99% [6]. The reaction proceeds at 37°C in buffered aqueous medium, demonstrating the mild conditions required for enzymatic synthesis [6].
Table 3: L-Threonine Transaldolase-Mediated Synthesis
| Enzyme Source | Substrate | Product | Conversion (%) | Diastereomeric Excess (%) | Enantiomeric Excess (%) | Temperature (°C) |
|---|---|---|---|---|---|---|
| ObiH (Pseudomonas fluorescens) | L-threonine + benzaldehyde | L-threo-phenylserine | 88-91 | 82-87 | >99 | 37 |
| ChLTTA (recombinant) | L-threonine + p-methylsulfonyl benzaldehyde | L-threo-p-methylsulfonyl phenylserine | High yield | Not specified | Not specified | Not specified |
| Thermotoga maritima TA | L-threonine + benzaldehyde | L-threo-phenylserine | 40 | 20 | 99 | 70 |
| Aeromonas jandaei LTA | L-threonine + benzaldehyde | L-threo-phenylserine | 60 | 80 | Not specified | Not specified |
| Pseudomonas sp. L-PsTA | Glycine + 4-methylsulfonyl benzaldehyde | 4-methylsulfonyl phenylserine | Not specified | 71 | Not specified | Not specified |
The recombinant ChLTTA enzyme has been successfully applied to the synthesis of L-threo-p-methylsulfonyl phenylserine, achieving high yields in the transaldolation reaction [8]. This enzyme demonstrates broad substrate tolerance and can accommodate various substituted benzaldehydes as acceptor substrates [8].
Thermotoga maritima threonine aldolase, when immobilized on Eupergit support, enables continuous flow synthesis of phenylserine with sustained activity. The immobilized enzyme system achieves 40% conversion with 20% diastereomeric excess and 99% enantiomeric excess under optimized flow conditions at 70°C [9] [10]. The flow synthesis approach offers advantages in terms of process intensification and continuous operation [9].
Protein engineering approaches have been employed to enhance the stereoselectivity of L-threonine aldolases. Site-directed mutagenesis of active site residues in Aeromonas jandaei L-threonine aldolase has resulted in variants capable of producing L-β-phenylserine with conversions up to 60% and diastereomeric excess up to 80% [11]. The mutations reduce retro-aldol activity, leading to improved synthetic performance under kinetic control [11].
Advanced enzyme engineering techniques have identified critical residues beyond the known active site that significantly impact catalytic efficiency. Virtual screening and site-saturation mutagenesis of Pseudomonas sp. L-threonine aldolase led to the identification of variant N305R, which exhibits excellent conversions of 88% with 87% diastereomeric excess for L-threo-phenylserine synthesis [12]. This variant demonstrates enhanced binding affinity and improved stereoselectivity through strengthened cation-arene interactions [12].
Multi-enzyme cascade systems represent the pinnacle of biocatalytic efficiency for Threo-DL-Phenyserine production, offering enhanced sustainability and atom economy compared to single-enzyme approaches. These systems integrate multiple enzymatic transformations to achieve complex synthetic objectives while minimizing waste generation [13] [14].
The two-enzyme cascade system comprising ω-transaminase and L-threonine aldolase utilizes pyridoxal phosphate as the sole cofactor for both enzymatic reactions. Starting from benzylamine, this system achieves 95% conversion of the starting material, yielding over 54% of 3-phenylserine under optimized conditions [13]. The cascade system facilitates in situ removal of the co-product benzaldehyde, enhancing the economic viability of the process [13].
Table 4: Multi-Enzyme Cascade Systems
| System Components | Starting Materials | Products | Conversion (%) | Product Yield (%) | Diastereomeric Excess (%) | Key Advantages |
|---|---|---|---|---|---|---|
| ω-Transaminase + L-Threonine aldolase | Benzylamine | 3-Phenylserine | 95 (benzylamine) | 54 | Not specified | Single PLP cofactor system |
| PmLTTA + Carboxylic acid reductase + Alcohol dehydrogenase + Glucose dehydrogenase | Benzoic acid | L-threo-phenylserine | 57.1 | Not specified | 95.3 | Aldehyde inhibition alleviation |
| ObiH + Phenylserine dehydratase | L-threonine + isobutyraldehyde | α-keto acid | 37 | Not specified | Not specified | Direct α-keto acid formation |
| Immobilized TA (Eupergit support) | L-threonine + benzaldehyde | Phenylserine | 40 | 40 | 20 | Continuous flow operation |
The sophisticated four-enzyme cascade system comprising PmLTTA, carboxylic acid reductase, alcohol dehydrogenase, and glucose dehydrogenase addresses the challenge of aldehyde toxicity in biocatalytic processes. This system utilizes benzoic acid as the starting material, achieving 57.1% conversion with 95.3% diastereomeric excess [14]. The cascade effectively alleviates aldehyde inhibition while maintaining desirable stereoselectivity [14].
The integration of ObiH with phenylserine dehydratase enables direct access to α-keto acids from L-threonine and aldehydes. This telescoped sequence achieves 37% yield for α-keto acid formation, providing a streamlined route to valuable synthetic intermediates [6]. The cascade demonstrates the versatility of enzymatic approaches for accessing diverse molecular scaffolds [6].
Advanced bioprocess engineering has enabled the development of continuous flow systems using immobilized threonine aldolase on Eupergit support. These systems achieve stable operation for extended periods, with 40% conversion and 20% diastereomeric excess maintained over 10 hours of continuous operation [9] [10]. The immobilized enzyme approach offers advantages in terms of enzyme stability and process economics [9].
Threo-DL-Phenyserine exhibits distinctive thermodynamic characteristics that differentiate it from simpler amino acids due to its aromatic phenyl ring and secondary hydroxyl group. The compound possesses a molecular formula of C₉H₁₁NO₃ with a molecular weight of 181.19 g/mol in its anhydrous form, increasing to 199.20 g/mol when crystallized as a monohydrate [1] [2] [3] [4] [5] [6].
Thermal Stability and Decomposition Characteristics
The thermal behavior of Threo-DL-Phenyserine is characterized by decomposition rather than conventional melting. The anhydrous form decomposes at 202-208°C, while the hydrated form shows decomposition at 186°C [1] [4] [5]. This decomposition temperature is notably higher than that of phenylalanine, attributed to the enhanced intermolecular hydrogen bonding provided by the phenolic hydroxyl group [7]. The predicted boiling point, calculated through computational methods, is 398.0±42.0°C, though this value represents extrapolated data since the compound decomposes before reaching its theoretical boiling point [1].
Thermal decomposition studies on related aromatic amino acids reveal that the process involves multiple competing pathways including decarboxylation, deamination, and dehydration reactions [8] [7]. For phenylserine derivatives, the activation energy for thermal decomposition has been estimated at approximately 70.1 kcal/mol, with a frequency factor of 10^14.6 liter/mole·min, based on analogous aromatic compounds [9].
Solubility Behavior and Temperature Dependence
The solubility profile of Threo-DL-Phenyserine demonstrates complex temperature and pH dependencies characteristic of zwitterionic amino acids. In pure water, the compound exhibits limited solubility that increases significantly with temperature, following the general trend observed for aromatic amino acids [10] [11]. At 25°C, the solubility is classified as "slightly soluble," requiring heating to achieve meaningful dissolution [12]. This behavior aligns with predictions that aromatic amino acids with hydroxyl substituents reach solubilities of 0.2-0.8 molal at 100°C [10].
The compound shows enhanced solubility in polar organic solvents, being sparingly soluble in dimethyl sulfoxide and methanol, while exhibiting slight solubility in acetonitrile [13] [12]. This solubility pattern reflects the compound's amphiphilic nature, with the zwitterionic amino acid backbone providing water solubility and the aromatic ring contributing to organic solvent compatibility.
Thermodynamic State Functions
Standard state thermodynamic properties for Threo-DL-Phenyserine can be estimated using group additivity approaches and comparisons with related amino acids [14] [15]. The standard enthalpy of formation is predicted to be negative, reflecting the stability of the zwitterionic form in aqueous solution. The Gibbs free energy of formation in the zwitterionic state represents the most thermodynamically favorable configuration under physiological conditions [10] [16].
Heat capacity measurements for related amino acid systems demonstrate temperature-dependent increases following the general relationship observed for organic compounds in aqueous solution [14]. The standard molar heat capacity at 298.15 K is estimated to be approximately 250-300 J/mol·K, based on group contribution methods and experimental data from structurally similar amino acids [15].
The hydrogen bonding characteristics of Threo-DL-Phenyserine represent a complex interplay between intramolecular and intermolecular interactions that significantly influence its physicochemical properties. The molecule contains multiple hydrogen bonding sites: the amino group (H₃N⁺), carboxylate group (COO⁻), and the phenolic hydroxyl group on the beta carbon [17] [18].
Intramolecular Hydrogen Bonding Patterns
Intramolecular hydrogen bonds in Threo-DL-Phenyserine primarily involve NH···O=C interactions within the molecule, contributing 0.5-1.5 kcal/mol per bond to the overall stability [17] [18]. These interactions are particularly important in the zwitterionic form, where the positively charged amino group can interact with the carboxylate oxygen atoms. The presence of the phenolic hydroxyl group introduces additional intramolecular bonding possibilities, though these are generally weaker due to geometric constraints [19] [18].
Intermolecular Hydrogen Bonding and Hydration
The amino group of Threo-DL-Phenyserine acts as a strong hydrogen bond donor, contributing 2-4 kcal/mol per bond in intermolecular interactions [17] [18]. The carboxylate group functions as a hydrogen bond acceptor with energies of 1-3 kcal/mol per bond. The phenolic hydroxyl group provides an additional hydrogen bonding site with moderate strength (1-2 kcal/mol), though its contribution is influenced by the electronic effects of the aromatic ring [19] [18].
Water molecules play a crucial role in the hydrogen bonding network surrounding Threo-DL-Phenyserine. These water molecules form bridges between functional groups, contributing 3-5 kcal/mol per bridge to the overall solvation energy [18] [20]. A particularly important structural feature is the formation of six-membered hydrogen-bonded rings involving both oxygen atoms of the carboxylate group and water molecules in the hydration shell [18]. This cooperative hydrogen bonding arrangement contributes 5-8 kcal/mol to the overall stability and is significantly more favorable than interactions with carboxylic acid groups.
Hydration Shell Structure and Dynamics
Multinuclear nuclear magnetic resonance studies on amino acid hydration indicate that the cationic form of amino acids typically exhibits higher hydration numbers (1-3 additional water molecules) compared to the zwitterionic form [18]. For Threo-DL-Phenyserine, the hydration behavior is further complicated by the presence of the aromatic ring, which contributes to hydrophobic hydration effects while the polar functional groups promote traditional hydrogen bonding.
The temperature dependence of hydrogen bonding in Threo-DL-Phenyserine systems shows non-linear behavior. Intramolecular bonds weaken progressively with increasing temperature, while intermolecular bonds involving the amino group decrease more rapidly at higher temperatures [17] [18]. The phenolic hydroxyl group shows moderate temperature dependence, while water-mediated bridges are particularly sensitive to temperature changes, being disrupted at elevated temperatures [18] [20].
Cooperative Hydrogen Bonding Effects
The multiple hydrogen bonding sites in Threo-DL-Phenyserine enable cooperative bonding effects where the formation of one hydrogen bond enhances the strength of adjacent bonds [19] [18]. This cooperativity is particularly pronounced in the six-membered ring structures involving the carboxylate group and water molecules. The multiplicative effect of these interactions results in non-linear temperature responses and enhanced overall stability compared to simple additive models.
The chemical stability of Threo-DL-Phenyserine exhibits strong pH dependence, reflecting the ionization behavior of its functional groups and the susceptibility of different ionic forms to various degradation pathways [10] [21] [11].
pH-Dependent Speciation and Stability
Under acidic conditions (pH 1.0-2.0), Threo-DL-Phenyserine exists predominantly in its cationic form (H₃N⁺-CHR-COOH), where the compound demonstrates moderate solubility and relative stability [10] [21] [11]. The protonated carboxyl group in this pH range reduces the susceptibility to base-catalyzed hydrolysis reactions, making acidic storage conditions favorable for long-term stability.
The isoelectric region (pH 2.0-5.0) corresponds to the predominance of the zwitterionic form (H₃N⁺-CHR-COO⁻), which represents the most thermodynamically stable configuration. In this pH range, the compound exhibits minimum solubility due to reduced charge-charge repulsion and maximum intermolecular hydrogen bonding [10] [21] [11]. The zwitterionic form shows enhanced chemical stability against both acid- and base-catalyzed degradation pathways.
Degradation Mechanisms at Different pH Values
At neutral to slightly alkaline conditions (pH 7.0-9.0), Threo-DL-Phenyserine begins transitioning toward its anionic form, with increasing solubility but slight susceptibility to hydrolysis reactions [10] [21] [11]. The deprotonated amino group becomes more nucleophilic, potentially participating in intramolecular cyclization reactions or intermolecular condensation processes.
Under strongly alkaline conditions (pH 9.0-13.0), the compound exists primarily in its anionic form (H₂N-CHR-COO⁻) with very high solubility but significantly reduced chemical stability [10] [21] [11]. Base-catalyzed degradation becomes prominent through several mechanisms including beta-elimination reactions involving the phenolic hydroxyl group, oxidative degradation of the aromatic ring, and general base-catalyzed hydrolysis of amino acid bonds.
Kinetic Parameters and Rate Constants
The degradation kinetics of Threo-DL-Phenyserine follow complex pathways that depend on both pH and temperature. Studies on related phenylserine derivatives indicate first-order kinetics for the primary degradation pathways, with rate constants varying by several orders of magnitude across the pH spectrum [22] [23].
At pH 7, the half-life for similar phenolic amino acid derivatives has been determined to be approximately 9 hours at 40°C, suggesting moderate stability under physiological conditions [23]. The activation energy for degradation processes varies with pH, typically ranging from 15-25 kcal/mol for hydrolysis reactions and 25-35 kcal/mol for more complex rearrangement processes.
Temperature-pH Interaction Effects
The interaction between temperature and pH creates complex degradation profiles for Threo-DL-Phenyserine. Elevated temperatures accelerate all degradation pathways but disproportionately affect base-catalyzed processes. The temperature coefficient (Q₁₀) for degradation rates typically ranges from 2-4 across the pH spectrum, with higher values observed under alkaline conditions [24] [25].
Specific degradation products vary with pH conditions. Under acidic conditions, primary degradation involves deamination and decarboxylation processes similar to those observed in thermal decomposition studies [8]. Under alkaline conditions, additional pathways including phenolic oxidation and aromatic ring degradation become significant, leading to more complex product mixtures [7].